molecular formula C11H12N4O2S B2482674 N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034362-29-1

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2482674
CAS No.: 2034362-29-1
M. Wt: 264.3
InChI Key: IQANBZSFIPWWEC-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 6 and a carboxamide linkage to a 4,5-dimethylthiazole ring. This structural combination is significant in medicinal chemistry, as pyrimidine derivatives are known for diverse biological activities, including enzyme inhibition and anticancer effects. The dimethylthiazole moiety enhances lipophilicity and binding affinity, while the methoxy group may influence electronic properties and metabolic stability.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-6-7(2)18-11(14-6)15-10(16)8-4-9(17-3)13-5-12-8/h4-5H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQANBZSFIPWWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NC=N2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate alkylating agents under controlled conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving suitable precursors such as urea or guanidine derivatives.

    Coupling of the Rings: The thiazole and pyrimidine rings are then coupled using a carboxylation reaction, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring and a pyrimidine core, which are critical for its biological activity. The synthesis typically involves:

  • Formation of the Thiazole Ring : Reacting 2-aminothiazole with alkylating agents.
  • Formation of the Pyrimidine Ring : Utilizing urea or guanidine derivatives in condensation reactions.
  • Coupling of the Rings : Achieved through carboxylation reactions under specific conditions to ensure high yield and purity.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide has several notable applications:

1. Chemistry

  • Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds.

2. Biology

  • Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes, which can affect various biochemical pathways.

3. Medicine

  • Therapeutic Effects : Explored for anti-inflammatory and anticancer properties. In vitro studies suggest it may inhibit certain inflammatory pathways and cancer cell proliferation.

4. Industry

  • Material Development : Utilized in developing new materials and chemical processes due to its unique chemical structure.

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Compounds related to this compound have shown promising antimicrobial properties:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Target
16l6.25Mycobacterium tuberculosis
16h-l12.5Mycobacterium tuberculosis

Anti-inflammatory and Anticancer Properties

In vitro studies suggest that it may inhibit certain inflammatory pathways and cancer cell proliferation:

  • Inhibition of Mycobacterium tuberculosis : A study demonstrated that derivatives selectively inhibited mitochondrial dihydrofolate reductase (mt-DHFR), indicating potential for anti-TB drug development.
  • Cell Viability in Cancer Research : Experiments with B16F10 cells showed that analogs derived from this compound did not exhibit cytotoxicity at concentrations up to 20 µM over 72 hours, indicating a favorable safety profile while showing significant anti-melanogenic activity.

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study highlighted the selective inhibition of mt-DHFR by derivatives of this compound, suggesting its potential role in anti-TB therapies.
  • Cell Viability in Cancer Research : In vitro tests demonstrated that certain analogs derived from this compound maintained cell viability in B16F10 cells at concentrations up to 20 µM while exhibiting anti-melanogenic effects.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including alterations in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

The compound’s uniqueness arises from its hybrid structure, combining pyrimidine and thiazole rings. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues with Thiazole-Pyrimidine Hybrids
Compound Name Structural Features Biological Activity Unique Aspects References
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Dimethylthiazole, thiazolopyrimidine core Anticancer (apoptosis induction) Additional thiazolo-fused pyrimidine ring enhances planar structure for DNA intercalation
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Methoxyphenyl, pyrimidine-thiadiazole hybrid Antiviral (enzyme inhibition) Thiadiazole substitution improves metabolic stability
N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Benzothiazole-pyrimidine hybrid Antimicrobial Ethoxy group increases solubility; hydroxyl enhances hydrogen bonding

Key Observations :

  • Methoxy-substituted analogs (e.g., and ) show stronger anticancer and antiviral activities due to enhanced electron-donating effects and binding to hydrophobic pockets .
Functional Analogues with Pyridazine/Pyrimidine Cores
Compound Name Structural Features Biological Activity Unique Aspects References
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide Methoxyphenyl-pyridazine, tetrahydrobenzothiazole Anti-inflammatory Piperidine carboxamide increases conformational flexibility
5-nitro-1H-pyridazin-6-one Nitro-pyridazine core Antimicrobial Nitro group enhances electrophilicity and reactivity
N-(2-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Methoxyphenyl-pyridazine PDE4 inhibition Acetamide linker simplifies synthesis but reduces potency

Key Observations :

  • Pyridazine-based compounds (e.g., and ) often exhibit lower metabolic stability than pyrimidine analogs due to increased oxidation susceptibility .
  • The target compound’s pyrimidine core may offer better pharmacokinetic properties compared to pyridazine derivatives .

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a synthetic compound notable for its potential biological activities. This article discusses its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring and a pyrimidine core, which are critical for its biological activity. The synthesis typically involves:

  • Formation of the Thiazole Ring : Reacting 2-aminothiazole with alkylating agents.
  • Formation of the Pyrimidine Ring : Utilizing urea or guanidine derivatives in condensation reactions.
  • Coupling of the Rings : Achieved through carboxylation reactions under specific conditions to ensure high yield and purity.

This compound interacts with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites or modulating receptor functions, which can influence cellular signaling pathways and metabolic processes.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole groups have shown promising results against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

CompoundMIC (µg/mL)Target
16l6.25Mtb
16h-l12.5Mtb

Anti-inflammatory and Anticancer Properties

The compound has been explored for anti-inflammatory and anticancer effects. In vitro studies suggest that it may inhibit certain inflammatory pathways and cancer cell proliferation, although specific mechanisms remain under investigation.

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study demonstrated that derivatives of the compound selectively inhibited mt-DHFR (mitochondrial dihydrofolate reductase), suggesting potential for anti-TB drug development .
  • Cell Viability in Cancer Research : In experiments with B16F10 cells, analogs derived from this compound did not exhibit cytotoxicity at concentrations up to 20 µM over 72 hours, indicating a favorable safety profile while showing significant anti-melanogenic activity .

Q & A

Q. What are the optimal synthetic routes for N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves a multi-step process, including cyclocondensation of thiazole precursors with pyrimidine intermediates, followed by acylation. Key steps include:
  • Cyclocondensation : Reacting 4,5-dimethylthiazol-2-amine with 6-methoxypyrimidine-4-carboxylic acid under reflux in anhydrous dimethylformamide (DMF) with catalytic pyridine .
  • Acylation : Using coupling agents like EDCI/HOBt to form the carboxamide bond .
    Standardization requires precise control of temperature (70–80°C), solvent purity, and inert atmosphere to minimize side reactions. Yields are optimized via iterative adjustments of stoichiometry (1:1.2 molar ratio of amine to carboxylic acid) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the thiazole (δ 2.2–2.5 ppm for methyl groups) and pyrimidine (δ 8.1–8.3 ppm for aromatic protons) moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 323.08) .
  • HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure ≥95% purity .

Q. How do structural features of this compound influence its physicochemical properties?

  • Methodological Answer : The thiazole ring (electron-rich) and pyrimidine core (planar, aromatic) contribute to:
  • Solubility : Limited aqueous solubility (logP ~2.8) due to hydrophobic methyl and methoxy groups; DMSO or ethanol is preferred for in vitro studies .
  • Stability : Susceptibility to hydrolysis under acidic conditions (pH <3); stability is maintained in neutral buffers for ≤48 hours at 4°C .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in biological assays?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and compare bioactivity .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), followed by in vitro validation .
  • Data Correlation : Plot IC50 values against electronic (Hammett σ) or steric (Taft Es) parameters to identify critical substituents .

Q. How can contradictory data in biological activity profiles be resolved?

  • Methodological Answer :
  • Dose-Response Repetition : Conduct triplicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolic Stability Testing : Use liver microsomes to assess if inactive results stem from rapid hepatic clearance .
  • Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .

Q. What computational methods enhance reaction optimization for scaled synthesis?

  • Methodological Answer :
  • Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify energy barriers in cyclocondensation steps .
  • Machine Learning : Train models on historical reaction data (temperature, solvent, yield) to predict optimal conditions for new derivatives .

Q. How can purification challenges due to by-products be mitigated?

  • Methodological Answer :
  • Gradient Chromatography : Use silica gel columns with stepwise elution (hexane → ethyl acetate) to separate carboxamide products from unreacted amines .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water 7:3) to improve crystal lattice formation .

Q. What experimental design frameworks improve data reproducibility in SAR studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, pH, catalyst loading) .
  • Response Surface Methodology (RSM) : Model non-linear relationships to identify robust reaction windows (e.g., 65–75°C for maximum yield) .

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